molecular formula C6H5BrN4 B8539059 3-(Azidomethyl)-5-bromopyridine CAS No. 856212-28-7

3-(Azidomethyl)-5-bromopyridine

Cat. No.: B8539059
CAS No.: 856212-28-7
M. Wt: 213.03 g/mol
InChI Key: FFPUWMDRDKRLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-5-bromopyridine (CAS: 1616403-07-6, molecular formula: C₁₃H₁₁BrN₄O) is a pyridine derivative featuring an azidomethyl (-CH₂N₃) substituent at the 3-position and a bromine atom at the 5-position of the pyridine ring. This compound is pivotal in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to synthesize triazole-linked biomolecules and polymers . The azidomethyl group serves as a reactive handle for modular conjugation, while the bromine atom enhances electrophilicity, enabling further functionalization (e.g., Suzuki coupling) .

Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions, with reported yields up to 63% under optimized conditions . Its applications span medicinal chemistry, materials science, and bioconjugation due to its dual reactivity.

Properties

CAS No.

856212-28-7

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-(azidomethyl)-5-bromopyridine

InChI

InChI=1S/C6H5BrN4/c7-6-1-5(2-9-4-6)3-10-11-8/h1-2,4H,3H2

InChI Key

FFPUWMDRDKRLJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 3-(Azidomethyl)-5-bromopyridine with structurally related pyridine derivatives:

Compound Name Key Substituents Key Properties/Applications References
This compound 3-azidomethyl, 5-bromo Click chemistry, bioconjugation
5-Bromo-1,4-dihydropyridine (7c) 4-chlorophenyl, 5-bromo Cytotoxic activity (IC₅₀: 32–43 nM)
2-Amino-5-bromopyridinium 2-amino, 5-bromo Antibacterial/antifungal activity
3-Acetyl-5-bromopyridine 3-acetyl, 5-bromo Chemical synthesis intermediate
3-Amino-5-bromopyridine-2-carboxylic Acid 3-amino, 2-carboxy, 5-bromo Pharmaceutical intermediate
Key Observations:

Substituent-Driven Reactivity: The azidomethyl group in this compound enables rapid, selective cycloaddition with alkynes, a hallmark of click chemistry . In contrast, amino (2-Amino-5-bromopyridinium) or acetyl (3-Acetyl-5-bromopyridine) substituents prioritize hydrogen bonding or stability, respectively, limiting their utility in dynamic conjugation . Bromine at the 5-position is conserved across analogs, enhancing electrophilicity for cross-coupling reactions or influencing bioactivity (e.g., cytotoxicity in 5-bromo-1,4-dihydropyridines) .

Biological Activity: 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c) exhibit potent cytotoxicity (IC₅₀: 32–43 nM against DLD1 and MCF7 cancer cells), attributed to the 5-bromopyridine moiety’s electronic effects and planar geometry . 2-Amino-5-bromopyridinium salts demonstrate antibacterial/antifungal activity due to N–H∙∙∙O hydrogen bonding with sulfonate anions, disrupting microbial membranes .

Synthetic Utility: 3-Acetyl-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic Acid serve as intermediates for pharmaceuticals or agrochemicals, leveraging bromine for halogen exchange or carboxyl groups for peptide coupling .

Table 1: Physicochemical Comparison
Property This compound 5-Bromo-1,4-dihydropyridine (7c) 2-Amino-5-bromopyridinium
Molecular Weight (g/mol) 319.16 ~350 (estimated) 329.15 (anion excluded)
Key Functional Groups -CH₂N₃, -Br -Br, -Cl (4-chlorophenyl) -NH₃⁺, -Br
Solubility Organic solvents DMSO, methanol Polar solvents (water)

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